3-(4-Chlorophenyl)benzaldehyde
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Overview
Description
3-(4-Chlorophenyl)benzaldehyde is an aromatic aldehyde with the molecular formula C13H9ClO. It consists of a benzene ring substituted with a chlorine atom at the para position and an aldehyde group at the meta position. This compound is a colorless solid with a characteristic odor and is soluble in most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(4-Chlorophenyl)benzaldehyde can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 4-chlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-(4-Chlorophenyl)benzoic acid.
Reduction: 3-(4-Chlorophenyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic applications, including anti-tumor and anti-inflammatory activities.
Industry: It is used in the production of polymers, inks, and other materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)benzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity. Additionally, the chlorine substituent can enhance the compound’s binding affinity to specific receptors or enzymes .
Comparison with Similar Compounds
- 4-Chlorobenzaldehyde
- 3-Chlorobenzaldehyde
- 4-Fluorobenzaldehyde
- 4-Bromobenzaldehyde
Comparison: 3-(4-Chlorophenyl)benzaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the chlorine substituent can influence the compound’s electron density and steric properties, affecting its reactivity in substitution reactions. Additionally, the position of the aldehyde group can impact the compound’s ability to form specific interactions with biological targets .
Properties
IUPAC Name |
3-(4-chlorophenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBHWLKAALCSRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362741 |
Source
|
Record name | 3-(4-Chlorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139502-80-0 |
Source
|
Record name | 3-(4-Chlorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Chlorophenyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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